6,8-difluoro-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a phenyl group at the 2nd position of the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate fluorinated benzaldehydes with 4-hydroxycoumarin under basic conditions. The reaction is often catalyzed by bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted chromen-4-one derivatives.
Scientific Research Applications
6,8-Difluoro-2-phenyl-4H-chromen-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . Additionally, the compound’s antioxidant properties contribute to its therapeutic potential by scavenging reactive oxygen species and reducing oxidative stress .
Comparison with Similar Compounds
- 6-Fluoro-2-phenyl-4H-chromen-4-one
- 2-Phenethyl-4H-chromen-4-one
- 4H-1-Benzopyran-4-one derivatives
Comparison: 6,8-Difluoro-2-phenyl-4H-chromen-4-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to 6-fluoro-2-phenyl-4H-chromen-4-one, the additional fluorine atom at the 8th position may enhance its inhibitory potency against certain enzymes.
Properties
CAS No. |
70460-20-7 |
---|---|
Molecular Formula |
C15H8F2O2 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
6,8-difluoro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8F2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H |
InChI Key |
YFNJKMVKDNPDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.